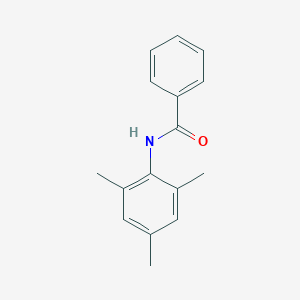
N-(2,4,6-trimethylphenyl)benzamide
Description
N-(2,4,6-Trimethylphenyl)benzamide is a substituted benzamide derivative characterized by a benzamide moiety (C₆H₅CONH₂) attached to a mesityl group (2,4,6-trimethylphenyl). This compound is synthesized via nucleophilic acyl substitution, typically involving benzoyl chloride derivatives and 2,4,6-trimethylaniline. Its structural confirmation relies on advanced spectroscopic techniques, including ¹H NMR and ¹³C NMR, which verify the presence of methyl groups on the aromatic ring and the benzamide backbone .
Properties
CAS No. |
4476-12-4 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-11-9-12(2)15(13(3)10-11)17-16(18)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18) |
InChI Key |
PZPICRHMNVKCCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes
- Limitations : Direct biological data for this compound are sparse; inferences are drawn from structural analogues.
- Research Gaps : Comparative studies on the catalytic efficacy of mesityl-substituted benzamides versus chlorinated derivatives are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


